Dipicrylamine Sodium Salt
Overview
Description
Dipicrylamine Sodium Salt, also known as sodium 2,4,6-trinitrophenyl-2,4,6-trinitroaniline, is an organic compound with the molecular formula C12H4N7NaO12. It is a derivative of dipicrylamine, which is characterized by the presence of multiple nitro groups attached to a diphenylamine structure. This compound is known for its strong acidic properties and its ability to form salts with various cations, including sodium.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipicrylamine Sodium Salt can be synthesized by treating dipicrylamine with sodium hydroxide. The reaction involves the neutralization of the acidic dipicrylamine with the base, resulting in the formation of the sodium salt. The general reaction is as follows:
C12H5N7O12+NaOH→C12H4N7NaO12+H2O
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the controlled addition of sodium hydroxide to a solution of dipicrylamine in water. The reaction mixture is stirred continuously to ensure complete neutralization. The resulting product is then filtered, washed, and dried to obtain the pure sodium salt.
Chemical Reactions Analysis
Types of Reactions: Dipicrylamine Sodium Salt undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted diphenylamine derivatives.
Scientific Research Applications
Dipicrylamine Sodium Salt has a wide range of applications in scientific research:
Biology: Employed in the separation and analysis of polyamines and antibiotics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various cations.
Industry: Utilized in the production of dyes and pigments due to its vibrant yellow color.
Mechanism of Action
The mechanism of action of Dipicrylamine Sodium Salt involves its ability to form stable complexes with cations through ionic interactions. The nitro groups in the compound can participate in hydrogen bonding and electrostatic interactions, which facilitate the binding of cations. This property is exploited in its use as a reagent for the detection and quantification of metal ions.
Comparison with Similar Compounds
Hexanitrodiphenylamine (HND): An explosive compound with similar nitro group arrangements.
Picryl Sulfide: Another nitro-substituted aromatic compound used in analytical chemistry.
Mannitol Hexanitrate: A nitrate ester with applications in explosives and pharmaceuticals.
Uniqueness: Dipicrylamine Sodium Salt is unique due to its strong acidic nature and its ability to form stable salts with a wide range of cations. This property makes it particularly useful in analytical chemistry for the detection and quantification of metal ions, setting it apart from other similar compounds.
Properties
IUPAC Name |
sodium;bis(2,4,6-trinitrophenyl)azanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N7O12.Na/c20-14(21)5-1-7(16(24)25)11(8(2-5)17(26)27)13-12-9(18(28)29)3-6(15(22)23)4-10(12)19(30)31;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZULJYAEGPFUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[N-]C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N7NaO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693729 | |
Record name | Sodium 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)benzen-1-aminide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13474-21-0 | |
Record name | Sodium 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)benzen-1-aminide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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